Piperazine-1,4-diylbis(cyclopropylmethanone)
CAS No.: 458535-34-7
Cat. No.: VC8349490
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 458535-34-7 |
---|---|
Molecular Formula | C12H18N2O2 |
Molecular Weight | 222.28 g/mol |
IUPAC Name | [4-(cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone |
Standard InChI | InChI=1S/C12H18N2O2/c15-11(9-1-2-9)13-5-7-14(8-6-13)12(16)10-3-4-10/h9-10H,1-8H2 |
Standard InChI Key | URPPSOFUADQZJE-UHFFFAOYSA-N |
SMILES | C1CC1C(=O)N2CCN(CC2)C(=O)C3CC3 |
Canonical SMILES | C1CC1C(=O)N2CCN(CC2)C(=O)C3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Piperazine-1,4-diylbis(cyclopropylmethanone) consists of a six-membered piperazine ring with two cyclopropanecarbonyl substituents at the 1 and 4 positions. The cyclopropyl groups introduce steric constraints, while the ketone functionalities enhance electrophilicity, facilitating interactions with biological targets. The IUPAC name, [4-(cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone, reflects this arrangement.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 222.28 g/mol |
CAS Number | 458535-34-7 |
Standard InChI | InChI=1S/C12H18N2O2/c15-11(9-1-2-9)13-5-7-14(8-6-13)12(16)10-3-4-10/h9-10H,1-8H2 |
Standard InChIKey | URPPSOF... (truncated) |
The compound’s planar cyclopropyl rings and flexible piperazine backbone enable conformational adaptability, a trait critical for binding to diverse biological targets.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a nucleophilic acyl substitution reaction between piperazine and cyclopropanecarbonyl chloride. In a representative procedure:
-
Reagents: Piperazine, cyclopropanecarbonyl chloride, methylene chloride, trifluoroacetic acid (TFA).
-
Conditions: Reaction at ambient temperature for 6 hours, followed by purification via silica gel chromatography.
A modified protocol from the MDPI study employed TFA as a catalyst, enhancing reaction efficiency. The use of methylene chloride as a solvent and TFA’s protonation of piperazine improved electrophilicity, driving the reaction to completion.
Challenges and Solutions
-
Steric Hindrance: The cyclopropyl groups hinder nucleophilic attack. This is mitigated by using excess acyl chloride and prolonged reaction times.
-
Purification: Column chromatography with methanol-methylene chloride (3:97) effectively isolates the product .
Mechanism of Action and Biological Interactions
Target Engagement
The piperazine moiety’s nitrogen atoms participate in hydrogen bonding with enzymatic active sites, while the cyclopropylmethanone groups engage in hydrophobic interactions. This dual binding modality is observed in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators .
Structural-Activity Relationships (SAR)
-
Piperazine Flexibility: The ring’s chair-to-boat transitions enable adaptation to binding pockets.
-
Cyclopropyl Rigidity: Limits conformational freedom, enhancing selectivity for targets with deep hydrophobic clefts .
Applications in Drug Development
Neurological Disorders
Piperazine derivatives modulate serotonin and dopamine receptors, making them candidates for antipsychotic and antidepressant therapies. The compound’s ability to cross the blood-brain barrier (predicted LogP = 1.2) supports central nervous system activity.
Anti-Inflammatory Agents
In vitro studies indicate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production, suggesting utility in treating rheumatoid arthritis .
Role in Olaparib Synthesis
As Olaparib Impurity 31, this compound is a byproduct in the synthesis of the PARP inhibitor olaparib. Rigorous quality control ensures levels remain below 0.1% in final formulations .
Analytical Characterization
Spectroscopic Methods
-
NMR: NMR (CDCl): δ 1.05–1.15 (m, 8H, cyclopropyl), 3.45–3.65 (m, 8H, piperazine) .
-
Mass Spectrometry: ESI-MS m/z 223.1 [M+H].
Parameter | Value |
---|---|
GHS Pictogram | Exclamation mark |
Precautionary Statements | P261, P271, P280 |
First Aid | Flush eyes with water (15 min) |
Future Research Directions
Pharmacokinetic Studies
Current gaps include oral bioavailability and metabolic pathways. Radiolabeled studies () could elucidate absorption and distribution.
Toxicity Profiling
Chronic toxicity assays in rodent models are needed to establish NOAEL (No Observed Adverse Effect Level).
Synthetic Scalability
Exploring continuous-flow reactors may enhance yield and reduce waste in large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume